Technical Guide: 2-(3-Bromophenyl)-4,5-dihydro-4,4-dimethyloxazole (CAS 51849-84-4): A Core Intermediate for Advanced Synthesis
Technical Guide: 2-(3-Bromophenyl)-4,5-dihydro-4,4-dimethyloxazole (CAS 51849-84-4): A Core Intermediate for Advanced Synthesis
Abstract
This technical guide provides an in-depth analysis of 2-(3-Bromophenyl)-4,5-dihydro-4,4-dimethyloxazole, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will explore its fundamental physicochemical properties, spectroscopic signatures, and detailed synthetic protocols. The core focus will be on its reactivity, particularly as a substrate in palladium-catalyzed cross-coupling reactions, which is central to its utility. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate for the construction of complex molecular architectures and novel therapeutic agents.
Core Physicochemical & Computed Properties
2-(3-Bromophenyl)-4,5-dihydro-4,4-dimethyloxazole is a stable, crystalline solid at room temperature. The molecule incorporates a brominated phenyl ring, a synthetically valuable functional handle, and a dihydrooxazole (oxazoline) moiety. The gem-dimethyl substitution at the 4-position of the oxazoline ring enhances its stability by preventing epimerization at the adjacent stereocenter. A summary of its key properties is presented below.
| Property | Value | Source |
| CAS Number | 51849-84-4 | [1][2] |
| Molecular Formula | C₁₁H₁₂BrNO | [3] |
| Molecular Weight | 254.12 g/mol | [3][4] |
| Exact Mass | 253.01023 Da | [3][4] |
| Topological Polar Surface Area (TPSA) | 21.6 Ų | [3] |
| XLogP3 | 2.7 | [3][4] |
| Heavy Atom Count | 14 | [3][4] |
| Rotatable Bond Count | 1 | [3][4] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
Synthesis Protocol: From Carboxylic Acid to Oxazoline
The most common and efficient synthesis of 2-aryl-4,4-dimethyloxazolines involves the condensation of a carboxylic acid or its activated derivative with 2-amino-2-methylpropan-1-ol, followed by cyclization.[5] This two-step, one-pot procedure is highly reliable and scalable.
Experimental Workflow: Synthesis of 2-(3-Bromophenyl)-4,5-dihydro-4,4-dimethyloxazole
Caption: Synthetic workflow for the target oxazoline.
Step-by-Step Methodology
-
Step 1: Activation of Carboxylic Acid. To a solution of 3-bromobenzoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases. The solvent and excess thionyl chloride are then removed under reduced pressure to yield the crude 3-bromobenzoyl chloride.[5]
-
Step 2: Amide Formation. Dissolve the crude acid chloride in anhydrous DCM and add it dropwise to a cooled (0 °C) solution of 2-amino-2-methylpropan-1-ol (1.1 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in DCM. Stir the reaction mixture at room temperature for 1-2 hours. Monitor by TLC for the disappearance of the acid chloride.[5]
-
Step 3: Cyclization. Cool the reaction mixture back to 0 °C and add thionyl chloride (1.2 eq) dropwise. This step is crucial as it facilitates the cyclization of the intermediate hydroxy amide to the oxazoline. Stir at room temperature overnight.[5]
-
Step 4: Work-up and Purification. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2-(3-Bromophenyl)-4,5-dihydro-4,4-dimethyloxazole as a pure solid.
Reactivity and Synthetic Utility: A Gateway to Biaryl Scaffolds
The primary synthetic value of this compound lies in the strategic placement of the bromine atom on the phenyl ring. This aryl bromide serves as an excellent electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions.[6] These reactions are cornerstones of modern pharmaceutical synthesis, enabling the efficient construction of C-C and C-heteroatom bonds.[6][7]
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for forming biaryl linkages.[7][8] In this reaction, the aryl bromide (our title compound) is coupled with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.
Caption: Suzuki-Miyaura cross-coupling reaction pathway.
This transformation is exceptionally robust, tolerating a vast array of functional groups, which minimizes the need for protecting group strategies in complex syntheses.[9] The resulting biaryl-oxazoline products are valuable scaffolds in their own right or can be further elaborated. The oxazoline ring itself can be hydrolyzed under acidic conditions to reveal a carboxylic acid, or reduced to an amino alcohol, offering further synthetic diversification.[10][11]
Applications in Research and Drug Development
Heterocyclic structures, such as oxazolines and the biaryl motifs generated from them, are privileged scaffolds in medicinal chemistry.[12] They are present in numerous biologically active compounds and approved drugs.[13][14]
-
Scaffold for Bioactive Molecules: The title compound serves as a versatile starting material for creating libraries of novel compounds for high-throughput screening. By varying the boronic acid partner in Suzuki-Miyaura coupling, a diverse range of biaryl structures can be rapidly accessed.[9][12] These structures are frequently investigated for various therapeutic targets, including kinases, G-protein coupled receptors, and ion channels.[15]
-
Intermediate in Targeted Synthesis: In multi-step total synthesis of complex natural products or designed therapeutic agents, 2-(3-Bromophenyl)-4,5-dihydro-4,4-dimethyloxazole can be introduced as a key fragment. Its stability and predictable reactivity make it a reliable building block for constructing core molecular frameworks. The oxazoline moiety can also act as a directing group in certain ortho-metalation reactions, further expanding its synthetic utility.[16]
-
Fragment-Based Drug Discovery (FBDD): The bromophenyl oxazoline structure can be considered a valuable fragment for FBDD campaigns. The bromine atom provides a vector for synthetic elaboration, allowing chemists to "grow" the fragment into a more potent lead compound after initial binding hits are identified.
Conclusion
2-(3-Bromophenyl)-4,5-dihydro-4,4-dimethyloxazole is more than a simple chemical; it is a potent synthetic tool for the modern organic chemist. Its value is derived from the combination of a stable, functionalizable oxazoline ring and a strategically placed aryl bromide, primed for powerful C-C bond-forming reactions. This guide has outlined its fundamental properties, provided a reliable synthetic protocol, and highlighted its central role in constructing the complex biaryl structures that are critical to the advancement of drug discovery and materials science. Its predictable reactivity and commercial availability make it an indispensable intermediate for researchers aiming to innovate at the frontiers of molecular design.
References
- ChemScene LLC. 2-(3-Bromophenyl)-4,5-dihydro-4,4-dimethyloxazole | 51849-84-4. Vertex AI Search.
- MySkinRecipes. 2-(3-Bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole. MySkinRecipes.
- BLDpharm. 51849-84-4|2-(3-Bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole. BLDpharm.
- Kizil, M., et al. (2022). Oxazoline scaffold in synthesis of benzosiloxaboroles and related ring-expanded heterocycles: diverse reactivity, structural peculiarities and antimicrobial activity. RSC Publishing.
- Echemi. 2-(3-BROMOPHENYL)-4,5-DIHYDRO-4,4-DIMETHYLOXAZOLE. Echemi.
- Benchchem. Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole. Benchchem.
- MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI.
- Echemi. 2-(2-BROMOPHENYL)-4,5-DIHYDRO-4,4-DIMETHYLOXAZOLE. Echemi.
- MDPI. Rationalisation of Patterns of Competing Reactivity by X-ray Structure Determination: Reaction of Isomeric (Benzyloxythienyl)oxazolines with a Base. MDPI.
- PMC. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. PMC.
- ResearchGate. Scope of the reaction with respect to the oxazoline.
- PMC. 2-(3-Bromophenyl)
- PMC. Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile. PMC.
- Chemical Reviews. Oxazolines.
- JOCPR.
- MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
- PMC. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC.
Sources
- 1. 2-(3-Bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole [myskinrecipes.com]
- 2. 51849-84-4|2-(3-Bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole|BLD Pharm [bldpharm.com]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. mdpi.com [mdpi.com]
- 6. jocpr.com [jocpr.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxazoline scaffold in synthesis of benzosiloxaboroles and related ring-expanded heterocycles: diverse reactivity, structural peculiarities and antimic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03910A [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
